Methapyrilene hydrochloride

描述

甲吡咯啉盐酸盐是一种抗组胺药和抗胆碱能药物,属于吡啶类化学物质。 它是在 20 世纪 50 年代初开发的,并在英国以各种商品名销售,例如 Co-Pyronil 和 Histadyl EC . 甲吡咯啉盐酸盐主要用作镇静剂,因为它具有很强的镇静作用,使其更适合治疗失眠而不是其抗组胺作用 .

准备方法

甲吡咯啉盐酸盐的合成涉及 N,N-二甲基-N'-吡啶-2-基-N'-(2-噻吩基甲基)乙烷-1,2-二胺与盐酸的反应。反应条件通常包括使用溶剂,如水、二甲基亚砜 (DMSO)、95% 乙醇或丙酮。 甲吡咯啉盐酸盐在这些溶剂中的溶液在正常实验室条件下稳定 24 小时 . 工业生产方法将涉及使用类似反应条件的大规模合成,以确保最终产品的纯度和稳定性。

化学反应分析

甲吡咯啉盐酸盐会发生各种化学反应,包括:

氧化: 甲吡咯啉盐酸盐可以使用常见的氧化剂(如高锰酸钾或过氧化氢)氧化。

还原: 还原反应可以使用还原剂(如氢化铝锂)进行。

取代: 甲吡咯啉盐酸盐可以发生取代反应,其中吡啶或噻吩环被其他官能团取代。

在这些反应中使用的常见试剂和条件包括酸性或碱性环境、合适的溶剂和受控温度。从这些反应中形成的主要产物取决于所使用的特定试剂和条件。

科学研究应用

Methapyrilene hydrochloride is a chemical compound formerly used in various drug products due to its antihistamine and anticholinergic properties . However, it was later found to be a potent carcinogen, leading to its withdrawal from the market in the late 1970s .

Historical Applications

- Antihistamine: Methapyrilene was primarily used as an H1-receptor antagonist to treat allergies .

- Sedative: It also had strong sedative effects and was used as a medication for insomnia . It was a key ingredient in sleep aids like Sominex, Nytol, and Sleep-Eze, and also in Excedrin PM .

Research and Toxicology

- Hepatocarcinogen: Studies in rats in the mid- to late 1970s demonstrated that this compound is a hepatocarcinogen . This led to its removal from drug preparations .

- Hepatotoxicity Studies: Research showed that this compound caused significant liver damage in rats, including hepatocyte necrosis, mitosis, hypertrophy, and bile duct hyperplasia .

- Microsampling Effects: Studies involving repeated oral administration of this compound to rats investigated the effects of microsampling on toxicological evaluation .

Relevant Information from Included Documents

作用机制

甲吡咯啉盐酸盐通过充当组胺 H1 受体的拮抗剂发挥作用。通过阻断这些受体,它阻止了组胺的作用,组胺是一种参与过敏反应和清醒状态的化合物。 这种阻断导致了甲吡咯啉盐酸盐的镇静和抗组胺作用 . 发现它是强致癌物,导致其从市场上撤回 .

相似化合物的比较

甲吡咯啉盐酸盐可以与其他抗组胺药和镇静剂进行比较,例如:

息斯敏: 另一种具有类似镇静作用的抗组胺药。

甲苯丙胺: 一种具有可比的抗组胺作用的化合物。

东莨菪碱: 在某些镇静剂配方中与甲吡咯啉盐酸盐一起使用.

甲吡咯啉盐酸盐因其强烈的镇静作用及其在非处方助眠药中的历史应用而独一无二。 它的致癌特性使其有别于其他抗组胺药,导致其停产 .

生物活性

Methapyrilene hydrochloride, a compound belonging to the class of antihistamines, has been extensively studied for its biological activity, particularly its effects on the liver and its potential as a carcinogen. This article synthesizes findings from various studies, highlighting its mechanisms of action, toxicological effects, and implications for human health.

| Property | Value |

|---|---|

| CAS Number | 135-23-9 |

| Molecular Formula | C₁₄H₂₀ClN₃S |

| Molecular Weight | 297.847 g/mol |

| Density | 1.148 g/cm³ |

| Melting Point | 162 °C |

| Boiling Point | 389.6 °C at 760 mmHg |

This compound is an orally active H1-receptor antagonist with anticholinergic properties. Its structure and properties suggest significant interactions within biological systems, particularly in hepatic tissues.

Methapyrilene acts primarily by blocking histamine H1 receptors, which leads to various physiological effects including sedation and potential hepatotoxicity. Research indicates that at concentrations of 650 μM, this compound down-regulates transferrin (Tf) and up-regulates ferritin light chain (FTL), while not significantly affecting heme oxygenase-1 (HMOX1) levels . This modulation suggests a role in iron metabolism and oxidative stress response in liver cells.

Hepatotoxic Effects

Multiple studies have documented the hepatotoxic effects of this compound:

- In Vivo Studies : Administration of this compound at doses of 40 or 80 mg/kg in rats resulted in significant changes in the expression of liver-related genes. A notable down-regulation of Tf and up-regulation of FTL was observed, indicating impaired iron homeostasis . High doses (150 mg/kg) led to periportal liver necrosis, demonstrating a clear dose-dependent relationship between exposure and liver damage .

- Carcinogenicity Studies : Historical data from the late 1970s indicated that this compound may act as a hepatocarcinogen. Rats exposed to this compound showed increased liver weights and incidences of hepatocyte necrosis and hyperplasia, particularly at higher concentrations (250 ppm and 1000 ppm) . The severity of lesions correlated with exposure duration and concentration, reinforcing concerns about long-term use.

Case Studies

A significant case study involved the administration of this compound to female SD rats at varying doses (10 mg/kg and 30 mg/kg). Clinical observations noted changes in body weight and hematological parameters, with some increases in neutrophil counts attributed to inflammatory responses linked to the drug administration . These findings underscore the importance of monitoring immune responses when evaluating the biological activity of methapyrilene.

Summary of Biological Activity Findings

The following table summarizes key findings related to the biological activity of this compound:

属性

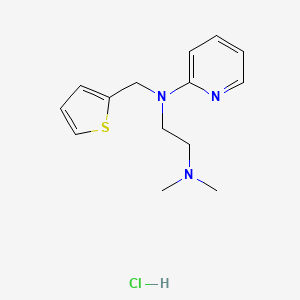

IUPAC Name |

N,N-dimethyl-N'-pyridin-2-yl-N'-(thiophen-2-ylmethyl)ethane-1,2-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3S.ClH/c1-16(2)9-10-17(12-13-6-5-11-18-13)14-7-3-4-8-15-14;/h3-8,11H,9-10,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BONORRGKLJBGRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(CC1=CC=CS1)C2=CC=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3S.ClH, C14H20ClN3S | |

| Record name | METHAPYRILENE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20598 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020818 | |

| Record name | Methapyrilene hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methapyrilene hydrochloride appears as white crystalline powder or solid with a faint odor. Bitter taste. pH (aqueous solution) 5.5. (NTP, 1992) | |

| Record name | METHAPYRILENE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20598 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

>44.7 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 68.9 °F (NTP, 1992) | |

| Record name | SID11533035 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | METHAPYRILENE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20598 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

135-23-9 | |

| Record name | METHAPYRILENE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20598 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Blue Line | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methapyrilene hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHAPYRILENE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758410 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediamine, N1,N1-dimethyl-N2-2-pyridinyl-N2-(2-thienylmethyl)-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methapyrilene hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methapyrilene hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.714 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHAPYRILENE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00S42N58OM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

324 °F (NTP, 1992) | |

| Record name | METHAPYRILENE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20598 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。